N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide
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Overview
Description
N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiazolopyridine core: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenylamine is reacted with an appropriate electrophilic intermediate.
Coupling with picolinamide: The final step involves coupling the intermediate with picolinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient purification techniques, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the aromatic rings under strong oxidizing conditions.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, leading to different reduced forms of the compound.
Substitution: The aromatic rings, especially the difluorophenyl group, can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated aromatic rings and heterocyclic structure could be useful in developing new materials with unique electronic or photophysical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific proteins or nucleic acids.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and heterocyclic structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,4-difluorophenyl)ethyl)picolinamide
- N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
Uniqueness
N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide stands out due to its combination of fluorinated aromatic rings and a thiazolopyridine core. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2S/c21-12-4-5-14(13(22)9-12)24-18(28)11-27-8-6-15-17(10-27)30-20(25-15)26-19(29)16-3-1-2-7-23-16/h1-5,7,9H,6,8,10-11H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJHLCBZHWSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC=N3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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